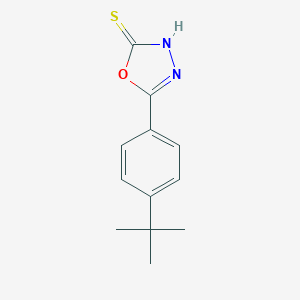

5-(4-Tert-Butylphenyl)-1,3,4-oxadiazol-2-thiol

Übersicht

Beschreibung

5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole-2-thiol is an alkylbenzene.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

1,3,4-Oxadiazol-Derivate haben eine starke Aktivität gegen Bakterien wie Pseudomonas aeruginosa und Staphylococcus aureus gezeigt, die oft vergleichbar oder besser ist als bei Referenzmedikamenten wie Ciprofloxacin und Amoxicillin .

Antikrebs-Eigenschaften

Diese Verbindungen wurden auf ihre antiproliferative Aktivität gegen verschiedene Krebszelllinien getestet, darunter Leber-, Brust- und Lungenkrebs .

Sensoranwendungen

Derivate von Oxadiazolen werden wegen ihrer photophysikalischen Eigenschaften in Sensoranwendungen untersucht .

Biologische Aktivität

5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄N₂OS

- Molecular Weight : 234.32 g/mol

- Melting Point : 157–158 °C

- CAS Number : 306936-90-3

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives, including 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol. The compound has demonstrated significant antibacterial and antifungal activities against various pathogens.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several strains of bacteria. A comparative study showed that derivatives containing the oxadiazole ring exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Compound | Target Bacteria | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|---|

| 5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | Staphylococcus aureus | 1–2 | Vancomycin | 1–2 |

| Methicillin-resistant S. aureus (MRSA) | 0.25–1 | Norfloxacin | 1–2 | |

| Escherichia coli | 0.5–1 | Ampicillin | 1–2 | |

| Pseudomonas aeruginosa | 0.25–0.5 | Ciprofloxacin | 0.5–1 |

The data indicates that 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol exhibits potent antibacterial activity comparable to established antibiotics.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies indicated that it was effective against common fungal pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values significantly lower than those of traditional antifungal agents like fluconazole and terbinafine.

The mechanism by which 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol exerts its antimicrobial effects is believed to involve the inhibition of key metabolic pathways in bacteria and fungi. Specifically, it may disrupt cell wall synthesis or interfere with nucleic acid metabolism.

Case Studies

- Study on Antitubercular Activity : A derivative of the compound was tested against Mycobacterium tuberculosis strains and showed MIC values as low as 0.03 µM, indicating strong potential as a treatment for tuberculosis .

- Research on Resistance : In a study examining drug-resistant bacterial strains, the compound demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and E. coli . This suggests potential utility in combating antibiotic resistance.

Eigenschaften

IUPAC Name |

5-(4-tert-butylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-12(2,3)9-6-4-8(5-7-9)10-13-14-11(16)15-10/h4-7H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYHEZPBLMRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351083 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-90-3 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.